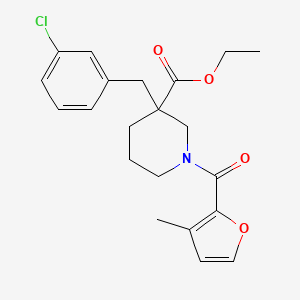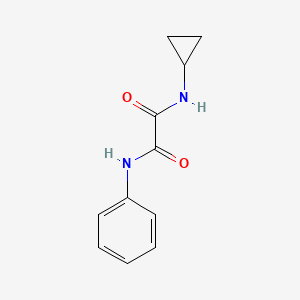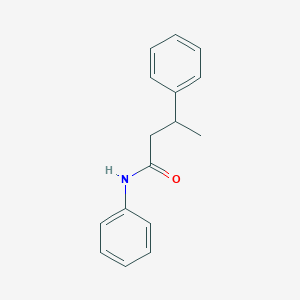![molecular formula C20H19FN4O4 B5006552 1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5006552.png)
1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as FNP, is a chemical compound that has been widely studied for its potential applications in scientific research. FNP belongs to the class of pyrrolidinedione compounds, which have been shown to exhibit a variety of biological activities. In
作用機序
The mechanism of action of FNP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. FNP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that play a role in mood regulation. In addition, FNP has been shown to inhibit the activity of enzymes that are involved in the breakdown of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
FNP has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, FNP has been shown to reduce seizure activity, increase locomotor activity, and improve learning and memory. FNP has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders. In addition, FNP has been shown to have a low toxicity profile, making it a safe compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of FNP is its versatility in scientific research. FNP has been shown to exhibit a variety of biological activities, making it a valuable compound for the development of new drugs. In addition, FNP has a low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of FNP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of FNP. One area of interest is the development of new drugs based on the structure of FNP. FNP has been shown to exhibit a variety of biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of FNP and its potential use in the treatment of neurodegenerative disorders. Finally, the development of new synthesis methods for FNP may lead to increased yield and purity, making it a more valuable compound for scientific research.
合成法
The synthesis of FNP involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid. This intermediate is then reacted with 4-nitrophenylpiperazine to form the final product, 1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. The synthesis of FNP has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.
科学的研究の応用
FNP has been widely studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. FNP has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities, making it a promising candidate for the development of new drugs. In addition, FNP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-16-3-1-2-4-17(16)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)14-5-7-15(8-6-14)25(28)29/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXKFYHEDVOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(diethylamino)methyl]-4-hydroxy-5,5-dimethylcyclohexyl benzoate ethanedioate (salt)](/img/structure/B5006483.png)
![N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide](/img/structure/B5006490.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine](/img/structure/B5006517.png)


![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5006529.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(4-methylbenzyl)propanamide](/img/structure/B5006543.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5006549.png)
![1-ethyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5006559.png)

![4-({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5006569.png)

![7-benzoyl-11-(4-tert-butylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006593.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5006595.png)